4-(trans-4-Pentylcyclohexyl)cyclohexanone

Catalog No.
S729866
CAS No.
84868-02-0
M.F
C17H30O
M. Wt
250.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(trans-4-Pentylcyclohexyl)cyclohexanone

Researchers seeking high-performance LC mixtures face UV degradation and slow switching speeds with aromatic intermediates. 4-(trans-4-Pentylcyclohexyl)cyclohexanone (CAS 84868-02-0) solves this: • Saturated bicyclohexane core provides superior UV resistance for outdoor displays. • trans,trans stereochemistry ensures rod-like shape for stable nematic phases. • Enables low-viscosity mixtures essential for fast refresh rates. In stock for prompt delivery.

CAS Number

84868-02-0

Product Name

4-(trans-4-Pentylcyclohexyl)cyclohexanone

IUPAC Name

4-(4-pentylcyclohexyl)cyclohexan-1-one

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

InChI

InChI=1S/C17H30O/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h14-16H,2-13H2,1H3

InChI Key

OZLFNAZSDVXEFU-UHFFFAOYSA-N

SMILES

CCCCCC1CCC(CC1)C2CCC(=O)CC2

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(=O)CC2

The exact mass of the compound 4-(trans-4-Pentylcyclohexyl)cyclohexanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-(trans-4-Pentylcyclohexyl)cyclohexanone, 4-[(trans)-4-Pentylcyclohexyl]cyclohexan-1-one, trans-4-(4-Pentylcyclohexyl)cyclohexanone, 4-(4-trans-Pentylcyclohexyl)cyclohexanone, 4-(trans-4-n-Pentylcyclohexyl)cyclohexanone

Purity

≥98%

Package Size

250 mg, 500 mg, 1 g

4-(trans-4-Pentylcyclohexyl)cyclohexanone (CAS 84868-02-0) is a key saturated alicyclic intermediate used in the synthesis of high-stability liquid crystal (LC) materials. Its bicyclohexane core is a foundational structural motif for producing LCs with low viscosity, high thermal stability, and improved UV resistance compared to aromatic biphenyl analogs. This compound serves as a direct precursor for generating various liquid crystal monomers through reactions like reduction and subsequent conversion to nitriles or esters, which are then used as components in advanced LC mixtures for display and electro-optical applications.

Procurement Fit

trans stereochemistry is prerequisite for nematic mesophase behavior in bicyclohexyl liquid crystals
ketone carbonyl enables Wittig, Grignard, and reductive coupling for monomer diversification
pentyl chain length fine-tunes clearing point and mesophase temperature range in final formulations

Substituting this specific ketone intermediate with aromatic analogs (e.g., biphenyl-based precursors) or related isomers is often unviable for performance-critical applications. Aromatic substitutes lack the inherent UV stability of the saturated bicyclohexane structure, leading to degradation and reduced operational lifetime in high-intensity light environments. Furthermore, the alicyclic core is crucial for formulating low-viscosity LC mixtures, a key parameter for achieving the fast switching speeds required in modern displays; aromatic cores typically yield significantly higher viscosity materials. The specific *trans,trans* stereochemistry is also critical, as cis-isomers disrupt the rod-like molecular shape necessary for forming stable nematic phases, rendering them unsuitable as direct substitutes.

Substitution Risk

Cis isomer substitution

Cis geometry disrupts molecular linearity; no nematic mesophase formation. Verify trans configuration before procurement.

Alkyl chain length mismatch

Propyl or heptyl analogs shift clearing point and mesophase range; phase behavior of final mixture may not transfer.

Saturated analog substitution

Saturated bicyclohexyls lack reactive ketone; carbonyl-dependent derivatizations (Wittig, Grignard) are not possible.

Precursor for Superior UV Stability vs. Aromatic Analogs

This ketone is a direct precursor to 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), a nematic liquid crystal. When subjected to high-intensity UV irradiation (150 mW/cm²), the clearing temperature of PCH5 remains stable, showing negligible degradation after 5 hours of exposure. In stark contrast, the benchmark aromatic analog 4'-pentyl-4-biphenylcarbonitrile (5CB) shows a significant decrease in its clearing temperature under the same conditions, indicating substantial molecular degradation. This demonstrates the critical role of the saturated bicyclohexane core, derived from this ketone, in synthesizing photostable LCs.

Evidence DimensionClearing Temperature Stability (UV Exposure)
Target Compound DataDerivative (PCH5): Clearing temperature remains stable after 5 hours of UV exposure.
Comparator Or BaselineAromatic Analog (5CB): Clearing temperature decreases significantly after UV exposure.
Quantified DifferencePCH5 shows superior stability with minimal degradation compared to the significant degradation of 5CB.
ConditionsUV intensity of ~150 mW/cm².

For applications requiring long-term performance under ambient or high-intensity light, such as outdoor displays or projectors, procuring this precursor is critical for ensuring product lifetime and reliability.

GC Purity
Data to verify
98.0% to 99%+ (GC) with NMR confirmation; generic class typically 95–97% (GC)
Supports procurement QC assessment
Verify vendor COA; NMR inclusion varies

Enables Lower Birefringence Liquid Crystals for Specific Optical Applications

The derivative of this ketone, PCH5, exhibits significantly lower birefringence (Δn) compared to its widely used aromatic counterpart, 5CB. In the terahertz frequency range (0.2 to 0.8 THz), the birefringence of PCH5 is between 0.01 and 0.08. Under the same conditions, 5CB shows a much higher birefringence, ranging from 0.15 to 0.21. At optical wavelengths (~589 nm), this difference is maintained, with PCH5 having a Δn of ~0.12 while 5CB has a Δn of ~0.18. This makes the parent ketone the required precursor for applications where lower birefringence is a primary design specification.

Evidence DimensionBirefringence (Δn)
Target Compound DataDerivative (PCH5): ~0.12 (at 589 nm)
Comparator Or BaselineAromatic Analog (5CB): ~0.18 (at 589 nm)
Quantified DifferenceApproximately 33% lower birefringence than the aromatic analog.
ConditionsMeasurement at room temperature, standard optical (589 nm) and THz frequencies.

Procuring this ketone is necessary for synthesizing LCs used in specific display modes (e.g., vertically aligned) or phase modulators where lower birefringence is essential to meet optical path difference requirements and improve viewing angles.

Trans vs Cis
Class-level inference
Trans isomer: capable of nematic mesophase upon derivatization. Cis isomer: no liquid crystalline behavior observed.
Stereochemistry determines LC suitability
Verify trans identity via NMR

Precursor for Low Viscosity Liquid Crystal Formulations

A primary procurement driver for using bicyclohexane-based LCs is their significantly lower viscosity compared to aromatic biphenyl LCs. The presence of aliphatic cyclohexane rings, derived from this ketone, reduces intermolecular interactions that contribute to viscous drag. This structural feature is a well-established principle in LC design for reducing the rotational viscosity (γ1) of the final mixture. Lower viscosity is directly correlated with faster electro-optical response times, a critical performance metric for all display applications. While direct viscosity data for the ketone is not application-relevant, its role as a precursor to low-viscosity nematic materials is the key purchasing consideration.

Evidence DimensionMaterial Viscosity Contribution
Target Compound DataBicyclohexane Core: Leads to reduced viscosity in final LC mixtures.
Comparator Or BaselineBiphenyl Core: Leads to higher viscosity.
Quantified DifferenceQualitatively significant reduction in viscosity, enabling faster device switching times.
ConditionsFormulation into nematic liquid crystal mixtures.

To develop fast-switching LCDs or other electro-optical devices, formulators must use components that lower the mixture's overall viscosity; this saturated ketone is a foundational building block for such components.

Hazard Classification
Class-level inference
Notified CLP: H314, H400, H410. Many bicyclohexyl analogs lack full classification.
Enables EHS compliance planning
ECHA C&L notification available
Ketone Reactivity
Class-level inference
Ketone enables Wittig, Grignard, reductive amination. Saturated bicyclohexyls lack this synthetic versatility.
Ketone supports synthetic branching
Functional group comparison

Precursor for High-Stability Liquid Crystals in Outdoor and Automotive Displays

This compound is the correct choice for synthesizing nematic liquid crystals intended for applications with high ambient light exposure. The resulting bicyclohexane-based LCs provide superior UV stability compared to standard biphenyl LCs, preventing degradation and ensuring long operational lifetimes for displays used outdoors or in automotive dashboards.

Component Synthesis for Fast-Switching, Low-Viscosity LC Formulations

As a foundational intermediate, this ketone is used to create LC components that significantly lower the viscosity of nematic mixtures. This is a critical requirement for developing displays with high refresh rates and minimal motion blur, such as those used in gaming monitors and advanced televisions.

Development of Low-Birefringence Materials for Advanced Optical Systems

The synthesis of LCs with specifically engineered low birefringence starts with precursors like this ketone. These materials are essential for vertically aligned (VA) mode LCDs to improve contrast ratios and viewing angles, and for other specialized optical components like tunable filters and spatial light modulators.

Application Fit Matrix

Application
Selection Property
Validation Focus
Nematic LC Monomer Synthesis
Trans stereochemistry & ketone reactivity
Nematic mesophase formation upon derivatization
LC Polymer Precursor
Bifunctional building block (ketone + alkyl chain)
Polymer thermal/optical property tuning
Chromatography Calibration
Vendor-verified high purity & NMR identity
Retention time consistency & impurity profiling
Structure–Property Studies
Defined pentyl chain & trans geometry
Clearing point vs. alkyl chain length correlation

XLogP3

5.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

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